(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
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Overview
Description
(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O and its molecular weight is 393.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study detailed the microwave-assisted synthesis of compounds, including those structurally similar to the one , emphasizing their potential pharmacological applications. These synthesized compounds were evaluated for antibacterial and antifungal activities, showcasing significant efficacy against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi as well as Candida albicans (Mistry & Desai, 2006).
Anticancer and Antimicrobial Agents
Another investigation synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents. This research highlights the synthesis of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing notable anticancer activity against a panel of cancer cell lines, including higher activity than doxorubicin in some cases. These compounds also demonstrated substantial antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antimicrobial Study
Research focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exploring their application as anticancer and antimicrobial agents. This study involved molecular docking to evaluate interactions with biological targets, offering insights into their potential to combat microbial resistance and cancer. These compounds showed promising activity against various cancer cell lines and pathogens, underlining their therapeutic potential (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, a key component of this compound, are known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of protein function, and interference with cellular signaling pathways .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives are known to exert a variety of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-15-4-9-19-20(12-15)26-21(25-19)16-13-27(14-16)22(28)23(10-2-3-11-23)17-5-7-18(24)8-6-17/h4-9,12,16H,2-3,10-11,13-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDWXPBBGUMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.